molecular formula C5H13NS B3209484 4-(Methylsulfanyl)butan-2-amine CAS No. 105882-51-7

4-(Methylsulfanyl)butan-2-amine

Cat. No. B3209484
CAS RN: 105882-51-7
M. Wt: 119.23 g/mol
InChI Key: FNVNAEIAPMSQRL-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)butan-2-amine is a chemical compound with the molecular formula C5H13NS . It has a molecular weight of 119.23 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for 4-(Methylsulfanyl)butan-2-amine is 1S/C5H13NS/c1-5(6)3-4-7-2/h5H,3-4,6H2,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

4-(Methylsulfanyl)butan-2-amine is a liquid at room temperature . It has a molecular weight of 119.23 .

Scientific Research Applications

Synthesis Methodologies

Chiral sulfinamides, including those related to 4-(Methylsulfanyl)butan-2-amine, are pivotal in the stereoselective synthesis of amines and their derivatives, playing a crucial role in asymmetric N-heterocycle synthesis. This methodology facilitates access to structurally diverse compounds, such as piperidines, pyrrolidines, and azetidines, which are integral to natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Applications

Amines, including 4-(Methylsulfanyl)butan-2-amine, have been explored for their role in the degradation of nitrogen-containing compounds through advanced oxidation processes. This research is critical for addressing the global concern over the occurrence of toxic and hazardous compounds in water, aiming to develop technologies for efficient degradation (Bhat & Gogate, 2021).

Agricultural and Medical Products

3- and 4-Amino-1,2,4-triazoles, structurally related to 4-(Methylsulfanyl)butan-2-amine, serve as foundational materials in the fine organic synthesis industry. They are used extensively in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application ranges from the production of plant protection products to known drugs with antimicrobial and cardiological benefits (Nazarov et al., 2021).

Advanced Material Development

The synthesis and application of amine-functionalized materials, including metal–organic frameworks (MOFs) and chitosan-based sorbents, illustrate the broad utility of amines in developing new materials. Amine-functionalized MOFs, for example, have shown promising applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities (Lin et al., 2016). Similarly, chitosan, modified by grafting with amino compounds, has been employed for the decontamination of effluents and the recovery of valuable metals (Guibal, 2004).

properties

IUPAC Name

4-methylsulfanylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-5(6)3-4-7-2/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVNAEIAPMSQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfanyl)butan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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